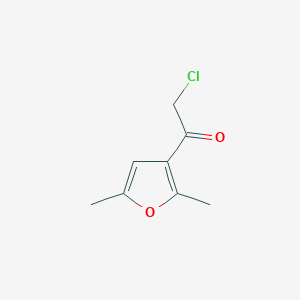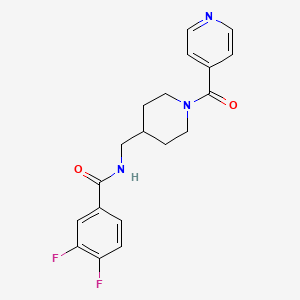![molecular formula C21H15FN2O2S B2752582 N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide CAS No. 866008-15-3](/img/structure/B2752582.png)
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide is a synthetic organic compound with the molecular formula C21H15FN2O2S This compound is characterized by the presence of a cyano group, a fluorine atom, and a sulfanyl group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2-cyano-3-fluorobenzenethiol with a suitable halogenated phenyl compound under basic conditions to form the sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets. The sulfanyl group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide can be compared with other compounds that have similar structural features:
N-{2-[(2-cyano-3-chlorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-{2-[(2-cyano-3-methylphenyl)sulfanyl]phenyl}-2-phenoxyacetamide: Contains a methyl group, potentially altering its physical properties and interactions.
N-{2-[(2-cyano-3-bromophenyl)sulfanyl]phenyl}-2-phenoxyacetamide: Bromine substitution can influence its chemical behavior and applications.
The uniqueness of this compound lies in the specific combination of the cyano, fluorine, and sulfanyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-cyano-3-fluorophenyl)sulfanylphenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S/c22-17-9-6-12-19(16(17)13-23)27-20-11-5-4-10-18(20)24-21(25)14-26-15-7-2-1-3-8-15/h1-12H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISBYUJKYXWCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2SC3=CC=CC(=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2752499.png)



![(2-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2752503.png)




![1-{thieno[3,2-c]pyridin-4-yl}-1H-imidazole](/img/structure/B2752512.png)
![ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2752515.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2752516.png)


